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molecular formula C9H15NO3 B8725826 2-Azetidinone, 4-(acetyloxy)-3,3-diethyl- CAS No. 126997-07-7

2-Azetidinone, 4-(acetyloxy)-3,3-diethyl-

Cat. No. B8725826
M. Wt: 185.22 g/mol
InChI Key: METIWGORERLVOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05229381

Procedure details

A solution of the material prepared in Step A (169 gm, 1.19 mol) in CH2Cl2 (300 ml) was cooled in an ice-ethanol bath under N2 and chlorosulfonyl isocyanate (200 gm, 1.41 mol) was added via an addition funnel. The solution was allowed to rise to room temperature and stirred overnight. The reaction mixture was then diluted with Et2O and added to ice-cold NaHCO3 solution containing Na2SO3, keeping the solution below 5° C. during the addition. After the evolution of gas had ceased, the layers were separated and the aqueous layer was extracted with Et2O. The combined ether extracts were washed with H2O, brine and then dried over Na2SO4 before being evaporated to dryness. This gave a dark oil which was diluted with hexane (100 ml) and cooled in the freezer for 2 days. The low melting white solid which formed was filtered off and washed with cold hexane to give 79.2 gm of the title compound.
Name
material
Quantity
169 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([O:4][CH:5]=[C:6]([CH2:9][CH3:10])[CH2:7][CH3:8])(=[O:3])[CH3:2].ClS([N:15]=[C:16]=[O:17])(=O)=O.[O-]S([O-])=O.[Na+].[Na+]>C(Cl)Cl.CCOCC.CCCCCC>[C:1]([O:4][CH:5]1[NH:15][C:16](=[O:17])[C:6]1([CH2:9][CH3:10])[CH2:7][CH3:8])(=[O:3])[CH3:2] |f:2.3.4|

Inputs

Step One
Name
material
Quantity
169 g
Type
reactant
Smiles
C(C)(=O)OC=C(CC)CC
Name
Quantity
300 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
200 g
Type
reactant
Smiles
ClS(=O)(=O)N=C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]S(=O)[O-].[Na+].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
CCCCCC

Conditions

Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to rise to room temperature
ADDITION
Type
ADDITION
Details
added to ice-cold NaHCO3 solution
CUSTOM
Type
CUSTOM
Details
the solution below 5° C.
ADDITION
Type
ADDITION
Details
during the addition
CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with Et2O
WASH
Type
WASH
Details
The combined ether extracts were washed with H2O, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
before being evaporated to dryness
CUSTOM
Type
CUSTOM
Details
This gave a dark oil which
TEMPERATURE
Type
TEMPERATURE
Details
cooled in the freezer for 2 days
Duration
2 d
CUSTOM
Type
CUSTOM
Details
formed
FILTRATION
Type
FILTRATION
Details
was filtered off
WASH
Type
WASH
Details
washed with cold hexane

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(=O)OC1C(C(N1)=O)(CC)CC
Measurements
Type Value Analysis
AMOUNT: MASS 79.2 g
YIELD: CALCULATEDPERCENTYIELD 35.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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